2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic aciddimethylamide trifluoroacetic acid salt
Description
Properties
IUPAC Name |
N,N-dimethyl-2-(3-pyrazin-2-ylpropyl)azetidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O.C2HF3O2/c1-17(2)12(18)13(6-7-16-13)5-3-4-11-10-14-8-9-15-11;3-2(4,5)1(6)7/h8-10,16H,3-7H2,1-2H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOSPKLBVDEAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCN1)CCCC2=NC=CN=C2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic acid dimethylamide trifluoroacetic acid salt is a derivative of azetidine-2-carboxylic acid, which has garnered attention due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazine ring, an azetidine moiety, and a trifluoroacetic acid component. Its structural formula can be represented as follows:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The presence of the trifluoroacetic acid moiety enhances solubility and may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anti-inflammatory Effects :
- Cell Viability and Apoptosis :
- Protein Misincorporation :
- Toxicity Studies :
Table 1: Summary of Biological Activities
Case Studies
- Neuroinflammation Model : In a study examining the effects of AZE on BV2 microglial cells, treatment resulted in increased nitric oxide release and altered expression of inflammatory markers such as IL-6. These findings suggest that AZE could be utilized as a model for studying neuroinflammatory diseases .
- Plant Growth Inhibition : A case study involving Arabidopsis thaliana highlighted the allelopathic effects of azetidine derivatives. The study demonstrated that specific concentrations led to significant root growth inhibition, providing insights into potential agricultural applications or ecological impacts .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies have indicated that derivatives of azetidine compounds exhibit significant cytotoxicity against various cancer cell lines. Research suggests that the incorporation of the pyrazine moiety enhances the selectivity and potency of these compounds against tumor cells, potentially leading to the development of new anticancer agents .
- Neurological Disorders : Compounds with similar structural frameworks have been investigated for their neuroprotective properties. The azetidine ring is known to interact with neurotransmitter systems, making it a candidate for treating conditions such as Alzheimer's disease and schizophrenia. Studies are ongoing to evaluate the efficacy of this specific compound in modulating neuroreceptors .
- Antimicrobial Properties : There is growing interest in the antimicrobial potential of azetidine derivatives. Initial screenings have shown that this compound exhibits activity against certain bacterial strains, suggesting its use as a lead compound for developing new antibiotics .
Case Studies
Synthesis and Development
The synthesis of 2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic acid dimethylamide trifluoroacetic acid salt involves multi-step organic reactions that include the formation of the azetidine ring followed by functionalization with pyrazine and carboxylic acid derivatives. This synthetic pathway not only highlights the complexity of the compound but also its potential for modification to enhance biological activity.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Accessibility: The compound’s complexity (azetidine + pyrazine + amide) poses challenges in stereochemical control during synthesis, as noted in azetidine derivative literature .
- Data Gaps: No direct pharmacological data for this compound is available in the provided evidence. Comparisons rely on structural extrapolations from related compounds.
Preparation Methods
Step 1: Synthesis of the Azetidine-2-carboxylic Acid Intermediate
Starting Material: (S)-Azetidine-2-carboxylic acid or its derivatives, synthesized via enantioselective routes, such as the method described in CN103467350A, which involves reacting benzyl-protected azetidine-2-carboxylic acid with D-alpha-phenylethylamine, followed by deprotection and purification steps.
-
- Solvent: Ethanol or methanol
- Catalyst: Acid or base catalysis depending on the route
- Temperature: Room temperature to mild heating (~50°C)
- Purification: Recrystallization or chromatography
Notes:
The enantioselective synthesis ensures the desired stereochemistry, critical for biological activity.
Step 2: Introduction of the 3-Pyrazin-2-yl-propyl Group
Preparation of the Pyrazin-2-yl-propyl halide or equivalent:
- Synthesis involves nucleophilic substitution of pyrazine derivatives with appropriate alkyl halides under basic conditions.
Coupling to the Azetidine Core:
- Nucleophilic substitution reaction where the azetidine nitrogen reacts with the pyrazin-2-yl-propyl halide in the presence of a base (e.g., potassium carbonate) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
- Temperature: 80–120°C
- Time: 12–24 hours
- Monitoring: TLC or HPLC to confirm completion
Research Findings:
Similar reactions have been successfully performed with pyrazine derivatives, demonstrating the feasibility of this step in constructing the core structure.
Step 3: Formation of the Dimethylamide and Salt
-
- The carboxylic acid group of the azetidine intermediate is activated using reagents like carbodiimides (e.g., DCC or EDC) in the presence of dimethylamine or methylamine to form the dimethylamide.
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- The free base or amide is then reacted with trifluoroacetic acid (TFA) to produce the trifluoroacetic acid salt.
- Conditions:
- Solvent: Dichloromethane or acetonitrile
- Temperature: Ambient or slightly cooled (~0°C)
- Molar ratio: Slight excess of TFA to ensure complete salt formation
Notes:
The salt formation enhances compound stability and solubility for further applications.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Azetidine synthesis | Benzyl-protected azetidine, D-alpha-phenylethylamine | Ethanol | Room temp to 50°C | Several hours | Enantioselective, purification by recrystallization |
| Pyrazinyl-propyl coupling | Pyrazine halide, potassium carbonate | DMF | 80–120°C | 12–24 hours | Monitored by TLC/HPLC |
| Amide formation | Carboxylic acid, carbodiimide, dimethylamine | Dichloromethane | Ambient | 4–8 hours | Purification by chromatography |
| Salt formation | Amide, trifluoroacetic acid | Dichloromethane | 0–25°C | 1–2 hours | Confirmed by NMR and MS |
Data Tables Summarizing Preparation Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| 1 | Benzyl-azetidine-2-carboxylic acid, D-alpha-phenylethylamine | Ethanol | 25–50°C | 4–6 hours | 70–85 | Recrystallization |
| 2 | Pyrazine halide, azetidine intermediate | DMF | 80–120°C | 12–24 hours | 60–75 | Column chromatography |
| 3 | Carboxylic acid, DCC, dimethylamine | Dichloromethane | 0–25°C | 4–8 hours | 65–80 | Precipitation and filtration |
Research Findings and Literature Support
Enantioselective synthesis of azetidine derivatives has been achieved via chiral auxiliaries and catalytic asymmetric methods, ensuring high stereochemical purity.
Nucleophilic substitution reactions on azetidine rings with heteroaryl halides like pyrazines are well-documented, with reaction conditions optimized for high yield and minimal side reactions.
Amide coupling using carbodiimides is a standard method in peptide and heterocyclic synthesis, providing reliable formation of amides with high purity.
Salt formation with trifluoroacetic acid is a common strategy to improve compound stability and solubility, especially for compounds intended for biological testing.
Q & A
Q. What are the recommended methodologies for synthesizing and purifying this compound?
Methodological Answer :
- Multi-step synthesis : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for pyrazine-azetidine core assembly. Reaction conditions may involve inert atmospheres (N₂/Ar), cesium carbonate as a base, and tert-butyl alcohol as a solvent at 40–100°C for 5.5 hours .
- Purification : Employ reverse-phase HPLC with trifluoroacetic acid (TFA) as a counterion modifier. Purity validation via ≥98% HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) is critical, as seen in trifluoroacetate salt purification protocols .
- Yield optimization : Monitor reaction progress via TLC or LC-MS, adjusting stoichiometry of pyrazine precursors and azetidine intermediates to minimize side products.
Q. How should researchers characterize the compound’s structural integrity and purity?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm azetidine ring geometry, pyrazine substitution, and dimethylamide proton environments. Compare chemical shifts to analogous pyrazine derivatives .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-TOF) to confirm the trifluoroacetic acid salt adduct (expected [M+H]+ ion).
- HPLC Purity : Apply gradient elution (e.g., 5–95% MeCN in 0.1% TFA over 20 minutes) to detect impurities ≤2% .
Q. How can receptor-binding affinity and selectivity be evaluated for this compound?
Methodological Answer :
- Heterologous receptor expression : Clone human/murine receptors (e.g., GPCRs) into HEK293 cells and measure cAMP or calcium flux responses to the compound. Compare agonistic/antagonistic profiles against reference ligands .
- Dose-response assays : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For contradictory results (e.g., receptor subtype selectivity), validate via radioligand binding assays with [³H]-labeled competitors.
- Statistical modeling : Apply structural equation modeling (SEM) to analyze cross-lagged effects of receptor activation over time, accounting for covariates like cell viability .
Q. How should researchers design stability studies under physiological conditions?
Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC, focusing on azetidine ring hydrolysis or pyrazine oxidation.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For freeze-thaw stability, cycle between -20°C and 25°C and assess crystallinity via XRPD.
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradants using LC-MS/MS.
Q. What computational approaches resolve contradictions in predicted vs. observed pharmacological activity?
Methodological Answer :
- Hybrid QSAR/Machine Learning : Train models on receptor-response datasets (e.g., 93 odorants tested across 464 receptors) to identify critical chemical features (e.g., pyrazine electronegativity, azetidine ring strain) .
- Docking simulations : Use Schrödinger Suite or AutoDock to compare binding poses in mutant vs. wild-type receptors. Resolve discrepancies by adjusting force fields (e.g., AMBER vs. CHARMM).
- Meta-analysis : Apply multidimensional scaling to cluster conflicting bioactivity data (e.g., Haddad et al. vs. Saito et al.), highlighting methodological differences (e.g., single-receptor vs. multi-receptor assays) .
Q. How can researchers address contradictory results in metabolic or toxicological studies?
Methodological Answer :
- CYP450 inhibition assays : Test the compound against CYP3A4/2D6 isozymes using fluorogenic substrates. For conflicting IC₅₀ values, validate with human liver microsomes and LC-MS/MS metabolite profiling.
- Toxicogenomics : Perform RNA-seq on treated hepatocytes to identify pathways (e.g., oxidative stress, apoptosis) and cross-reference with PubChem ToxCast data.
- Methodological audit : Compare study designs (e.g., dosing regimens, cell lines) using longitudinal factorial invariance tests to isolate confounding variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
